1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-9-6-10-16(11-15)22(19,20)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTWKKZMRRNZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a piperidine ring substituted with benzenesulfonyl and 2-methylpropanesulfonyl groups. The molecular formula is C13H17N1O4S2, and its molecular weight is approximately 305.41 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This apoptotic effect was observed in several cancer types, including breast and colon cancer cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has shown promise as a selective inhibitor of certain sulfonamide-sensitive enzymes, which could have implications for drug development targeting metabolic disorders.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The sulfonyl groups enhance the compound's binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : The piperidine moiety facilitates cellular uptake, allowing the compound to exert its effects intracellularly.
- Signal Transduction Modulation : The compound may modulate signal transduction pathways involved in cell growth and apoptosis, contributing to its anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests a potent antimicrobial effect comparable to established antibiotics.
- Cancer Cell Line Research : In vitro experiments on breast cancer cell lines showed a reduction in cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the induction of apoptosis.
- Enzyme Inhibition Analysis : A kinetic study demonstrated that the compound inhibits target enzymes with an IC50 value of approximately 15 µM, indicating strong inhibitory potential relevant for therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 | |
| Anticancer | Induction of apoptosis | 20 | |
| Enzyme Inhibition | IC50 value | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dual Sulfonyl Groups
Compounds bearing dual sulfonyl groups, such as 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(2-imino-4-oxothiazolidine-3-yl)guanidines (e.g., derivatives 9–12 in ), share functional group similarities. However, the guanidine core in these derivatives contrasts with the piperidine backbone of the target compound, leading to differences in basicity, solubility, and biological activity. For instance, guanidine derivatives exhibit selective growth inhibition in human brain tumor cells via kinase modulation, whereas sulfonylated piperidines may target different pathways due to their distinct nitrogen hybridization (sp³ vs. sp²) .
Natural Piperidine Derivatives
Natural piperidine alkaloids, such as piperine and (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine (), lack sulfonyl groups but share the piperidine scaffold. These compounds, isolated from pepper root resin, exhibit antioxidant and antimicrobial properties. The absence of sulfonyl moieties in natural derivatives reduces their synthetic versatility but enhances bioavailability due to smaller molecular weights .
Piperidine Derivatives with Aromatic Substituents
Compound 3p (1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine, ) features a benzodioxol-substituted benzyl group instead of sulfonyl substituents. This structural variation results in lower polarity and altered pharmacokinetic profiles. The synthesis of 3p achieved a moderate yield (58%), suggesting that the introduction of bulky aromatic groups may pose synthetic challenges compared to sulfonylation .
Research Findings and Limitations
- Synthetic Feasibility : Dual sulfonylation of piperidine is likely achievable using methods analogous to , though yields may vary depending on steric hindrance from the 2-methylpropanesulfonyl group.
- Biological Potential: While guanidine derivatives () show confirmed antitumor activity, the target compound’s bioactivity remains speculative. Molecular docking studies could elucidate its binding affinity for sulfonyl-sensitive targets like carbonic anhydrase or proteases.
- Comparative Reactivity : Sulfonyl chlorides () are more reactive than sulfonamides, necessitating careful handling in synthesis. The stability of the target compound’s sulfonamide bonds may enhance its shelf life compared to chloride precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
